6-((1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Description

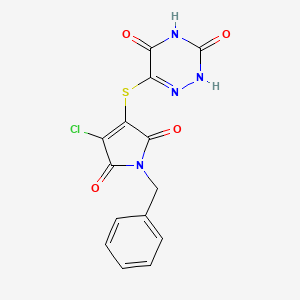

6-((1-Benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound featuring a 1,2,4-triazine-3,5(2H,4H)-dione core linked via a thioether bond to a substituted pyrrolidine-dione moiety. This compound belongs to a class of molecules designed for pharmacological exploration, leveraging the triazine-dione scaffold’s electron-deficient nature and the pyrrolidine-dione’s capacity for hydrogen bonding.

Properties

Molecular Formula |

C14H9ClN4O4S |

|---|---|

Molecular Weight |

364.8 g/mol |

IUPAC Name |

6-(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)sulfanyl-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C14H9ClN4O4S/c15-8-9(24-11-10(20)16-14(23)18-17-11)13(22)19(12(8)21)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,16,18,20,23) |

InChI Key |

RFOPDLJUOMODED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)SC3=NNC(=O)NC3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-((1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)thio)-1,2,4-triazine-3,5(2H,4H)-dione, we compare it with structurally related compounds from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Heterocyclic Derivatives

Key Observations:

Structural Complexity : The target compound exhibits greater complexity than 1,2,4-triazine-3,5(2H,4H)-dione due to the benzyl-pyrrolidine-dione-thioether appendage. This likely enhances steric hindrance and modulates solubility compared to simpler triazine derivatives.

Functional Group Diversity : Unlike thiazolo-pyrimidines (11a, 11b) and pyrimido-quinazoline (12), which prioritize nitrile and furan groups , the target compound lacks nitriles but incorporates a chlorine atom and benzyl group. These substituents may confer distinct electronic and steric profiles.

Synthetic Yields : While the target compound’s yield is unreported, analogs like 11a and 11b achieved 68% yields via reflux with sodium acetate and acetic anhydride , suggesting similar methodologies might apply.

Thermal Stability : The high melting points of thiazolo-pyrimidines (213–246°C) and pyrimido-quinazoline (268–269°C) imply that the target compound’s melting point may also exceed 200°C, given its rigid fused-ring system.

Safety Considerations : The triazine-dione core (C₃H₂N₂O₂) is classified under GHS guidelines for chemical safety, requiring handling precautions for dust inhalation and skin contact . The target compound’s chlorine and sulfur substituents may introduce additional toxicity risks, warranting further study.

Research Implications and Gaps

- Spectral Data: The absence of reported NMR or IR data for the target compound limits direct comparison. However, analogous compounds show diagnostic peaks for carbonyl (1,650–1,720 cm⁻¹) and nitrile (2,200–2,220 cm⁻¹) groups , which could guide future analyses.

- Synthetic Optimization : The moderate yields (57–68%) of related compounds suggest room for improving the target compound’s synthesis via catalyst screening or solvent optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.